molecular formula C49H57FN4O6S2 B1229098 Dex-C2-rho CAS No. 99143-17-6

Dex-C2-rho

Cat. No.: B1229098
CAS No.: 99143-17-6
M. Wt: 881.1 g/mol
InChI Key: OKOKCFYACFGLQH-INPVLUOTSA-N
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Description

Dex-C2-rho, also known as this compound, is a useful research compound. Its molecular formula is C49H57FN4O6S2 and its molecular weight is 881.1 g/mol. The purity is usually 95%.
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Properties

CAS No.

99143-17-6

Molecular Formula

C49H57FN4O6S2

Molecular Weight

881.1 g/mol

IUPAC Name

1-[3',6'-bis(dimethylamino)spiro[3H-2-benzofuran-1,9'-xanthene]-5-yl]-3-[2-[2-[(10S,11S,13S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylethyl]thiourea

InChI

InChI=1S/C49H57FN4O6S2/c1-28-20-39-36-12-8-30-22-34(55)16-17-45(30,2)48(36,50)42(56)25-46(39,3)49(28,58)43(57)27-62-19-18-51-44(61)52-31-9-13-35-29(21-31)26-59-47(35)37-14-10-32(53(4)5)23-40(37)60-41-24-33(54(6)7)11-15-38(41)47/h9-11,13-17,21-24,28,36,39,42,56,58H,8,12,18-20,25-27H2,1-7H3,(H2,51,52,61)/t28-,36?,39?,42+,45+,46+,48?,49+/m1/s1

InChI Key

OKOKCFYACFGLQH-INPVLUOTSA-N

Isomeric SMILES

C[C@@H]1CC2C3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CSCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)OC6)O)C)O)F)C

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)OC6)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)OC6)O)C)O)F)C

Synonyms

Dex-C2-Rho
N-(dexamethasone 21-S-ethyl-2'-amino)tetramethylrhodamine

Origin of Product

United States

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